Methyl 4-chloro-1H-pyrrole-2-carboxylate: A Technical Guide for Drug Development Professionals
Methyl 4-chloro-1H-pyrrole-2-carboxylate: A Technical Guide for Drug Development Professionals
CAS Number: 1194-96-3
This technical guide provides an in-depth overview of Methyl 4-chloro-1H-pyrrole-2-carboxylate, a key building block in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
Compound Properties and Data
Methyl 4-chloro-1H-pyrrole-2-carboxylate is a halogenated pyrrole derivative that serves as a crucial intermediate in organic synthesis. Its chemical structure and properties make it a versatile scaffold for the development of novel therapeutic agents, particularly in the antibacterial field.
Table 1: Physicochemical and Spectroscopic Data for Methyl 4-chloro-1H-pyrrole-2-carboxylate
| Property | Value | Source |
| CAS Number | 1194-96-3 | [1][2][3] |
| Molecular Formula | C₆H₆ClNO₂ | [1] |
| Molecular Weight | 159.57 g/mol | [1] |
| Melting Point | 100 - 101 °C | [1] |
| Physical Form | Solid | [1] |
| Predicted Boiling Point | 278.2 ± 20.0 °C | [4] |
| Predicted Density | 1.356 ± 0.06 g/cm³ | [4] |
| ¹H NMR, ¹³C NMR, FT-IR, MS | Experimental data not readily available in the searched literature. |
Synthesis and Experimental Protocols
The synthesis of Methyl 4-chloro-1H-pyrrole-2-carboxylate can be achieved through the chlorination of a suitable pyrrole precursor. Below is a representative experimental protocol adapted from the synthesis of structurally similar compounds.[5][6]
2.1. Synthesis of Methyl 1H-pyrrole-2-carboxylate (Precursor)
A detailed and reliable procedure for the synthesis of the parent ester, ethyl 1H-pyrrole-2-carboxylate, has been well-documented and can be adapted for the methyl ester.[6] The synthesis involves the reaction of pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone, followed by reaction with sodium methoxide in methanol.
2.2. Chlorination of Methyl 1H-pyrrole-2-carboxylate
This protocol describes the electrophilic chlorination at the 4-position of the pyrrole ring.
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve Methyl 1H-pyrrole-2-carboxylate in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of N-Chlorosuccinimide (NCS) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction may be slow and require stirring at 0 °C to room temperature for several hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield Methyl 4-chloro-1H-pyrrole-2-carboxylate. It has been noted that chromatographic separation of similar chlorinated pyrroles can be challenging.[5]
Role in Drug Development and Biological Pathways
Pyrrole-2-carboxamide derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting potent antibacterial activity.[7] Methyl 4-chloro-1H-pyrrole-2-carboxylate is a valuable starting material for the synthesis of these derivatives.
3.1. Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)
One of the key targets for pyrrole-based antibacterial agents is the Mycobacterial Membrane Protein Large 3 (MmpL3).[7] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolates (TMM), a crucial component for the synthesis of the mycobacterial outer membrane. Inhibition of MmpL3 disrupts the cell wall integrity, leading to bacterial death.
Caption: MmpL3 Inhibition Pathway by Pyrrole Derivatives.
3.2. Workflow for Antibacterial Drug Discovery
The development of novel antibacterial agents from scaffolds like Methyl 4-chloro-1H-pyrrole-2-carboxylate follows a structured workflow, from initial synthesis to lead optimization.
Caption: Antibacterial Drug Discovery Workflow.
References
- 1. methyl 4-chloro-1H-pyrrole-2-carboxylate | 1194-96-3 [sigmaaldrich.com]
- 2. methyl 4-chloro-1H-pyrrole-2-carboxylate | 1194-96-3 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
